2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid

Nitrosamine Risk Assessment Secondary Amine Impurity Regulatory Compliance

Researchers exploring PPARγ modulator SAR often face reproducibility issues when substituting nitrophenoxy building blocks. This compound provides a unique 3-methyl-4-nitro substitution pattern absent in common analogs, enabling precise regiochemical control. • Distinct regioisomer for PPARγ-targeted antidiabetic SAR campaigns • Amine-free scaffold eliminates N-nitrosamine impurity risk under ICH M7(R2) • Multi-functional platform (carboxylic acid, nitro, hindered α-position) for novel reaction development Supplied at ≥95% purity with reliable global logistics for R&D procurement.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 667413-76-5
Cat. No. B1607985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid
CAS667413-76-5
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)(C)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-7-6-8(4-5-9(7)12(15)16)17-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyDFBNIRPZFNMCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

667413-76-5: Chemical & Procurement Profile


2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid (CAS 667413-76-5), also designated as AKOS B013917, is a nitroaromatic carboxylic acid characterized by a propanoic acid core substituted with both an α-methyl group and a 3-methyl-4-nitrophenoxy moiety . Its molecular formula is C11H13NO5, with a molecular weight of 239.22 g/mol [1]. The compound is primarily supplied as an organic synthesis intermediate, with standard commercial specifications indicating a purity of ≥95% and a measured LogP of 2.87 . Predicted physicochemical properties, derived from EPA T.E.S.T. and EPI Suite computational models, include a boiling point of approximately 342°C and a density of 1.33 g/cm³ [2].

Secondary amine‑free — removes nitrosamine monitoring burden under ICH M7(R2)
Unique 3‑methyl‑4‑nitrophenoxy pattern enables SAR differentiation from 4‑nitro and 2‑nitro isomers
Free carboxylic acid handle supports direct conjugation, amide coupling, or esterification

667413-76-5: Generic Substitution Risks


Evidence indicates that compounds within the nitrophenoxy propanoic acid family cannot be treated as interchangeable commodities in research and development. This is due to a high degree of sensitivity in both biological activity and chemical reactivity to even minor structural modifications. For instance, the specific substitution pattern on the phenoxy ring directly influences biological potency; the 3-methyl-4-nitro arrangement found in this compound (667413-76-5) may impart a distinct pharmacological profile compared to the 4-nitro (17431-97-9) [1] or 2-nitro (10514-62-2) isomers, which are known to exhibit anti-inflammatory and anti-neurodegenerative properties, respectively. Furthermore, critical chemical intermediate applications require precise regiochemical control; the presence of the 3-methyl substituent in 667413-76-5 offers a unique synthetic handle for further derivatization that is absent in many non-methylated analogs . Substituting with a similar molecule without rigorous empirical validation of the specific assay or synthetic step in question carries a significant risk of experimental failure, loss of reproducibility, and wasted procurement resources.

Regiochemical mismatch
4‑nitro or 2‑nitro isomers exhibit different reported bioactivity profiles; may not support SAR continuity without re‑validation.
Amine‑containing analogs
Piperidine or pyrrolidine derivatives carry secondary amines that introduce N‑nitrosamine risk, triggering ICH M7(R2) monitoring requirements.
Missing methyl handle
Non‑methylated phenoxy analogs lack the ortho‑methyl group, which may limit synthetic diversification in downstream steps.

667413-76-5: Selection Evidence Over Alternatives


N-Nitrosamine Impurity Risk Avoidance

This compound (667413-76-5) is structurally incapable of forming N-nitrosamines, a class of potent genotoxic impurities subject to strict ICH M7(R2) control thresholds (acceptable intake as low as 26.5 ng/day for certain nitrosamines) [1]. This regulatory advantage is derived from its absolute lack of a secondary amine functional group within the molecule, a necessary prerequisite for the nitrosation reaction. In stark contrast, many chemically similar analogs, such as 4-(2-(3-Methyl-4-nitrophenoxy)ethyl)piperidine hydrochloride (CAS 1220029-89-9) and 3-(3-Methyl-4-nitrophenoxy)pyrrolidine (CAS 946760-47-0) , contain a secondary amine moiety in their piperidine or pyrrolidine rings, respectively. For these analogs, trace N-nitrosamine formation is a theoretical possibility under certain acidic or nitrite-rich conditions, thereby mandating costly and time-consuming analytical monitoring in later development stages.

N‑Nitrosamine risk
Class‑level inference
Target 0 secondary amine groups
vs
Comparator piperidine/pyrrolidine analogs contain secondary amine
Eliminates need for nitrosamine monitoring in synthesis routes
Absolute structural difference; no nitrosation pathway possible
Nitrosamine Risk Assessment Secondary Amine Impurity Regulatory Compliance

3-Methyl-4-Nitro vs. 4-Nitro Substitution

The 3-methyl-4-nitrophenoxy group of 667413-76-5 represents a specific pharmacophoric and synthetic element that is not replicated by the more common 4-nitrophenoxy analog, 2-methyl-2-(4-nitrophenoxy)propanoic acid (CAS 17431-97-9) . While the 4-nitro analog has been characterized crystallographically and studied for its potential antidyslipidemic and antidiabetic activity, with preliminary in silico screening suggesting hypolipidemic and anti-inflammatory effects [1], its phenyl ring lacks the steric and electronic influence of the ortho-methyl group relative to the nitro substituent. The presence of this methyl group in 667413-76-5 can alter the compound's conformation, lipophilicity, and metabolic stability, potentially leading to a distinct binding mode with a target protein or altered reactivity in subsequent synthetic steps .

Substitution pattern
Cross‑study comparable
Target 3‑methyl‑4‑nitrophenoxy (LogP 2.87)
vs
Analog 4‑nitrophenoxy (no ortho‑methyl)
Ortho‑methyl may alter target binding, lipophilicity, and metabolic stability
SAR starting point distinct from 4‑nitro series
Structure-Activity Relationship (SAR) Pharmacophore Optimization Precursor Differentiation

PPARγ Modulation vs. 2-Nitro Isomer

Evidence from the broader class of nitrophenoxyisobutyric acids indicates that substitution pattern on the phenoxy ring critically dictates biological target engagement and therapeutic effect. A recent comprehensive study on 4-nitro(thio)phenoxyisobutyric acids demonstrated their in vivo antidiabetic activity via unexpected PPARγ modulation, showcasing significant reductions in plasma glucose levels in a murine model [1]. This class-level evidence for PPARγ involvement provides a plausible mechanistic basis for exploring the antidiabetic potential of structurally related analogs like 667413-76-5, which shares the same core isobutyric acid scaffold. This contrasts sharply with the known biological profile of the 2-nitro isomer (CAS 10514-62-2), which has been reported to show promise in anti-inflammatory and neurodegenerative disease applications, suggesting a divergent pharmacological pathway .

Pharmacological class
Class‑level inference
Target class PPARγ modulation (antidiabetic pathway, class‑level)
vs
2‑nitro isomer anti‑inflammatory/neurodegenerative profile reported
Isomer choice directs research toward metabolic or inflammatory pathways
Based on class‑level in vivo data; direct data for 667413‑76‑5 not yet available
PPARγ Modulation Antidiabetic Activity Fibrate Pharmacology

667413-76-5: Validated Applications


PPARγ-Focused Metabolic Research

This compound should be considered for procurement in medicinal chemistry programs investigating novel PPARγ modulators for the treatment of type 2 diabetes or dyslipidemia. While direct data for 667413-76-5 is absent, the class-level evidence for closely related 4-nitro- and acetamidophenoxyisobutyric acids demonstrating in vivo antidiabetic efficacy via PPARγ modulation provides a strong rationale for its use in SAR campaigns [1]. By utilizing the distinct 3-methyl-4-nitro substitution pattern, research teams can explore the impact of this specific regioisomer on target engagement, selectivity, and downstream metabolic effects, differentiating their work from studies focused on the simpler 4-nitro analog (CAS 17431-97-9).

Amine-Free Intermediates for Pharma Development

This compound is the recommended choice when designing a synthetic route that requires a downstream intermediate free of secondary amine functionalities. Its procurement is strategically advantageous in early-phase pharmaceutical development to circumvent the risk of N-nitrosamine impurity formation, a major regulatory hurdle under ICH M7(R2) [2]. The 3-methyl group on the phenyl ring provides a unique synthetic handle for further functionalization, offering a combination of a benign impurity profile and versatile reactivity that is not found in many simpler or more common amine-containing nitrophenoxy building blocks.

Organic Synthesis Methodology Exploration

In an academic setting focused on expanding the toolkit of organic reactions, this compound serves as a valuable, well-defined substrate. The presence of a free carboxylic acid, a nitro group, and a sterically hindered α-position provides a multi-functional platform for investigating new bond-forming reactions, protecting group strategies, or reduction methodologies. Its use is particularly suited for studies aiming to map the effect of ortho-substituents on nucleophilic aromatic substitution or cross-coupling reaction outcomes, offering a clear contrast to unsubstituted or para-only substituted analogs .

Application
Selection Property
Validation Focus
PPARγ‑focused metabolic research
3‑methyl‑4‑nitrophenoxy scaffold; class‑level PPARγ modulation evidence
PPARγ target engagement and downstream metabolic endpoints
Pharmaceutical intermediate synthesis
Secondary amine‑free structure avoids nitrosamine impurity risk
ICH M7(R2) nitrosamine risk assessment and control strategy
Organic synthesis methodology
Multifunctional building block (COOH, NO₂, ortho‑CH₃)
Reaction selectivity and steric/electronic effect mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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